molecular formula C22H27N5O5 B2989887 N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-nitrophenyl)oxalamide CAS No. 898451-54-2

N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-nitrophenyl)oxalamide

Cat. No. B2989887
CAS RN: 898451-54-2
M. Wt: 441.488
InChI Key: UHDXSPVVVXDELW-UHFFFAOYSA-N
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Description

N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-nitrophenyl)oxalamide is a useful research compound. Its molecular formula is C22H27N5O5 and its molecular weight is 441.488. The purity is usually 95%.
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Scientific Research Applications

1. Role in Serotonin Receptor Research

N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-nitrophenyl)oxalamide and its derivatives have been extensively studied for their interaction with serotonin receptors. Research by Glennon et al. (1988) indicates that certain derivatives display high affinity for 5-HT1A serotonin sites. These findings are important for understanding serotonin receptor dynamics and for the potential development of therapeutic agents targeting these receptors (Glennon, Naiman, Lyon, & Titeler, 1988).

2. Synthesis and Characterization in Research Chemicals

The compound and its related structures have been synthesized and characterized as part of research into new psychoactive substances (NPS). A study by Power et al. (2014) involved the synthesis of methoxypiperamide, a derivative, which was analyzed using various techniques like NMR and mass spectrometry. This research contributes to the understanding of NPS and their potential impacts (Power, Scott, Gardner, McAteer, O’Brien, Brehon, Talbot, & Kavanagh, 2014).

3. Development of Novel Ligands for Receptor Study

Several studies focus on developing novel ligands that interact with different receptors. For example, Salerno et al. (2004) synthesized derivatives as ligands for the 5-HT1A serotonin receptor, contributing to receptor binding studies and potential therapeutic applications (Salerno, Siracusa, Guerrera, Romeo, Pittalà, Modica, Mennini, & Russo, 2004).

4. Research in Organic Synthesis

The compound is also significant in organic synthesis research. Mamedov et al. (2016) developed a novel synthetic approach for oxalamides, which are important in pharmaceutical chemistry. Their method provided a new formula for anthranilic acid derivatives and oxalamides, showcasing the compound's relevance in synthetic organic chemistry (Mamedov, Mamedova, Khikmatova, Mironova, Krivolapov, Bazanova, Chachkov, Katsyuba, Rizvanov, & Latypov, 2016).

5. Applications in Pharmacological Research

The compound's structure has been utilized in pharmacological research to study various receptor interactions and drug development. For instance, Dekeyne et al. (2012) investigated a compound with a similar structure for its potential as an antidepressant, highlighting its significance in central nervous system research (Dekeyne, Brocco, Loiseau, Gobert, Rivet, di Cara, Flik, Fone, Watson, Papp, Sharp, Serres, Cespuglio, Olivier, Chan, Lavielle, & Millan, 2012).

properties

IUPAC Name

N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2-nitrophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O5/c1-25-11-13-26(14-12-25)20(16-7-9-17(32-2)10-8-16)15-23-21(28)22(29)24-18-5-3-4-6-19(18)27(30)31/h3-10,20H,11-15H2,1-2H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDXSPVVVXDELW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=CC=C2[N+](=O)[O-])C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.